Chemical structure and physical properties of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid
Chemical structure and physical properties of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid, a molecule of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous structures, offers a detailed exploration of its chemical architecture, predicted physicochemical properties, a plausible synthetic pathway, and its potential applications, particularly in drug discovery. This guide is intended to serve as a foundational resource for researchers, enabling further investigation and utilization of this promising chemical entity.
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The boronic acid moiety offers a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds, making these compounds invaluable building blocks in the construction of complex molecular architectures.[2] The strategic placement of substituents on the phenyl ring, such as halogens and amide functionalities, can profoundly influence the molecule's reactivity, solubility, and biological activity.
5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid incorporates several key features:
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Two Bromine Atoms: These serve as potential sites for further functionalization through cross-coupling reactions, allowing for the creation of diverse molecular libraries.
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An Amide Linkage: The amide bond is a critical functional group in many biologically active molecules, contributing to structural rigidity and hydrogen bonding interactions.
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A Phenylboronic Acid Group: This functionality is central to its utility as a synthetic intermediate and can also impart specific biological properties.
The convergence of these functionalities in a single molecule suggests its potential as a versatile scaffold for the development of novel therapeutics and functional materials.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid is characterized by a central phenylboronic acid ring with a bromine atom and a 4-bromophenylcarbamoyl group at the 5- and 3-positions, respectively.
Molecular Identifiers:
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CAS Number: 2121515-19-1[3]
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Molecular Formula: C₁₃H₁₀BBr₂NO₃
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Justification |
| Molecular Weight | 426.85 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Phenylboronic acids and aromatic amides are typically crystalline solids at room temperature.[4][5] |
| Melting Point | > 200 °C | The presence of multiple aromatic rings, an amide linkage, and the potential for intermolecular hydrogen bonding would likely result in a high melting point. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The boronic acid moiety can impart some water solubility, but the two bromophenyl groups are hydrophobic. Solubility is expected to be higher in polar aprotic solvents. |
| pKa | ~8-9 | The pKa of the boronic acid is influenced by the electron-withdrawing nature of the substituents on the phenyl ring. |
Synthesis and Experimental Protocols
A specific, published synthesis protocol for 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid is not available in the reviewed literature. However, a plausible and efficient synthetic route can be designed based on well-established organic transformations, primarily involving an amide coupling reaction.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the amide bond, leading to two key starting materials: 3-amino-5-bromophenylboronic acid and 4-bromobenzoyl chloride (or 4-bromobenzoic acid).
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthetic Protocol
This proposed protocol utilizes a standard amide coupling reaction, a cornerstone of medicinal chemistry.[6]
Step 1: Preparation of Starting Materials
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3-Amino-5-bromophenylboronic acid: This starting material can be synthesized from commercially available precursors through established methods for the synthesis of substituted phenylboronic acids.[2]
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4-Bromobenzoic acid: This is a commercially available reagent.[4]
Step 2: Amide Coupling Reaction
The formation of the amide bond can be achieved using a variety of coupling reagents to activate the carboxylic acid.
Caption: Proposed workflow for the synthesis of the target molecule.
Detailed Experimental Procedure:
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Reaction Setup: To a solution of 4-bromobenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable coupling reagent such as HATU (1.1 equivalents) or a combination of EDC (1.2 equivalents) and HOBt (1.2 equivalents).[7] Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
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Amine Addition: To the activated carboxylic acid solution, add 3-amino-5-bromophenylboronic acid (1.0 equivalent) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
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Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic data can be predicted based on the known chemical shifts and absorption frequencies of the functional groups present in the molecule.[3][8][9][10]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
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Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-8.5 ppm). The protons on the central phenylboronic acid ring and the 4-bromophenyl ring will appear as complex multiplets due to spin-spin coupling.
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Amide Proton (N-H): A broad singlet is expected in the downfield region (δ 9.0-10.5 ppm).
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Boronic Acid Protons (B(OH)₂): A broad singlet, which is often exchangeable with D₂O, is expected. Its chemical shift can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
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Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-150 ppm). The carbons attached to bromine will show characteristic chemical shifts.
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Carbonyl Carbon (C=O): A signal is expected in the downfield region (δ 160-170 ppm).
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Carbon-Boron Bond (C-B): The carbon atom attached to the boron will appear as a broad signal due to the quadrupolar nature of the boron nucleus.
FT-IR (Fourier-Transform Infrared) Spectroscopy:
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N-H Stretch: A sharp to broad absorption band is expected around 3300-3400 cm⁻¹.
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C=O Stretch (Amide I): A strong absorption band is expected around 1650-1680 cm⁻¹.
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N-H Bend (Amide II): An absorption band is expected around 1520-1570 cm⁻¹.
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O-H Stretch (Boronic Acid): A broad absorption band is expected in the region of 3200-3600 cm⁻¹.
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B-O Stretch: A strong absorption band is expected around 1330-1380 cm⁻¹.
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C-Br Stretch: An absorption band is expected in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS):
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Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br).
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Fragmentation Pattern: Common fragmentation patterns for aromatic amides include cleavage of the amide bond.[9]
Applications in Drug Discovery and Materials Science
The unique structural features of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid make it a highly attractive scaffold for various applications.
Drug Discovery
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Scaffold for Library Synthesis: The two bromine atoms provide orthogonal handles for diversification through Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogues with diverse substituents, which can be screened for biological activity against various therapeutic targets.
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Fragment-Based Drug Design: The molecule itself can be considered a fragment that can be elaborated upon to design more potent and selective inhibitors of enzymes or protein-protein interactions.
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Targeting Sialic Acid-Rich Cancer Cells: Phenylboronic acids are known to interact with sialic acid, which is often overexpressed on the surface of cancer cells. This property could be exploited for targeted drug delivery or as a component of diagnostic probes.
Materials Science
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Monomer for Functional Polymers: The difunctional nature of the molecule (two bromine atoms) allows it to be used as a monomer in polymerization reactions to create novel functional polymers with interesting electronic or optical properties.
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Component of Supramolecular Assemblies: The amide and boronic acid groups can participate in hydrogen bonding and other non-covalent interactions, making this molecule a potential building block for the construction of self-assembling materials.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid is not publicly available. However, based on the known hazards of its constituent functional groups (aryl halides and boronic acids), the following safety precautions should be observed.[11][12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: While specific toxicity data is unavailable, aryl halides and boronic acids can be irritants and may be harmful if ingested or inhaled. Some boronic acids have shown mutagenic potential in Ames testing.[11] Therefore, it is prudent to handle this compound with care and assume it may have potential health hazards.
Conclusion
5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid is a molecule with significant potential in both medicinal chemistry and materials science. Its well-defined structure, featuring multiple points for diversification and functional groups capable of engaging in key intermolecular interactions, makes it a valuable tool for the design and synthesis of novel compounds. While a lack of specific experimental data necessitates a predictive approach to its properties and synthesis, this guide provides a solid foundation for researchers to begin exploring the utility of this promising chemical entity. Further experimental investigation is warranted to fully elucidate its physicochemical properties, reactivity, and biological activity.
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